molecular formula C8H12N2 B7895063 (R)-1-(3-Methylpyridin-2-yl)ethanamine

(R)-1-(3-Methylpyridin-2-yl)ethanamine

Cat. No.: B7895063
M. Wt: 136.19 g/mol
InChI Key: PWLIYNAODUMYSS-SSDOTTSWSA-N
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Description

®-1-(3-Methylpyridin-2-yl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylpyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield ®-1-(3-Methylpyridin-2-yl)ethanamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylpyridin-2-yl)ethanamine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylpyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methyl group can be replaced by other substituents using reagents like sodium amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium amide, alkyl halides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

®-1-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Methylpyridin-2-yl)ethanamine: The enantiomer of the compound, which may have different biological activity.

    2-(3-Methylpyridin-2-yl)ethanamine: A structural isomer with the ethanamine group at a different position.

    3-Methylpyridine: The parent compound without the ethanamine group.

Uniqueness

®-1-(3-Methylpyridin-2-yl)ethanamine is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological and chemical properties compared to its isomers and enantiomers. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLIYNAODUMYSS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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